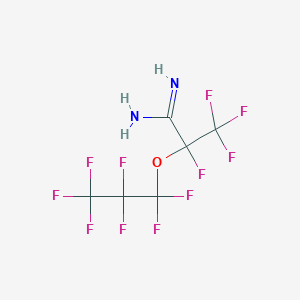
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanimidamide is a fluorinated organic compound known for its unique chemical properties and applications. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFASs), which are characterized by their strong carbon-fluorine bonds. These bonds confer exceptional stability and resistance to degradation, making PFASs valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanimidamide typically involves the reaction of hexafluoropropylene oxide with appropriate reagents to form the desired product. One common method involves the use of hexafluoropropylene oxide dimer acid fluoride as an intermediate . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive and potentially hazardous fluorinated intermediates. Safety measures are crucial to prevent exposure to toxic by-products and ensure environmental protection .
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanimidamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. Oxidation typically yields acids or ketones, reduction produces alcohols or amines, and substitution results in various substituted derivatives .
Scientific Research Applications
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. Pathways involved in its action include oxidative stress induction and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanoic acid (PFOA): A widely studied PFAS with similar stability and resistance to degradation.
Hexafluoropropylene oxide dimer acid (HFPO-DA): Another fluorinated compound used in similar applications.
Perfluoro-2-propoxypropanoic acid: Shares structural similarities and is used in related industrial processes.
Uniqueness
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanimidamide is unique due to its specific fluorinated structure, which provides a balance of stability and reactivity. This makes it particularly valuable in applications requiring high chemical resistance and minimal environmental impact .
Properties
CAS No. |
62038-10-2 |
|---|---|
Molecular Formula |
C6H3F11N2O |
Molecular Weight |
328.08 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanimidamide |
InChI |
InChI=1S/C6H3F11N2O/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15/h(H3,18,19) |
InChI Key |
VQVDATVFAHMMJV-UHFFFAOYSA-N |
Canonical SMILES |
C(=N)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















